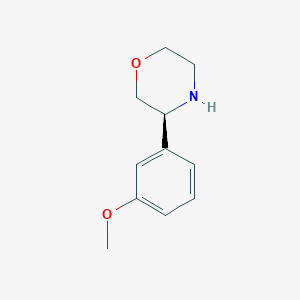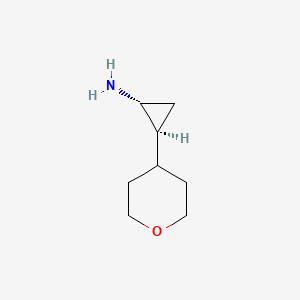
rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” is a chiral compound featuring a cyclopropane ring substituted with an oxan-4-yl group and an amine group. The compound’s stereochemistry is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and organic synthesis, due to their unique properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” typically involves the formation of the cyclopropane ring followed by the introduction of the oxan-4-yl and amine groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the oxan-4-yl group via nucleophilic substitution or addition reactions.
Amine Introduction: Introduction of the amine group through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxan-4-yl group can be reduced to form corresponding alcohols or ethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or oxan-4-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the oxan-4-yl group may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and chiral catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” include other chiral cyclopropane derivatives with different substituents. Examples include:
- (1R,2S)-2-(phenyl)cyclopropan-1-amine
- (1R,2S)-2-(methoxy)cyclopropan-1-amine
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other cyclopropane derivatives.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1 |
Clave InChI |
NCIXPZLRUSGIQE-JGVFFNPUSA-N |
SMILES isomérico |
C1COCCC1[C@@H]2C[C@H]2N |
SMILES canónico |
C1COCCC1C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
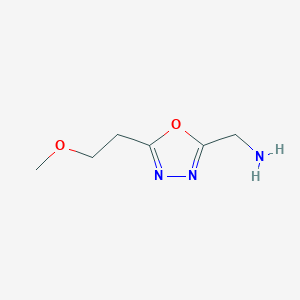
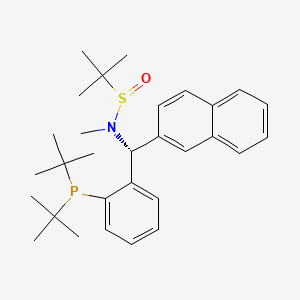
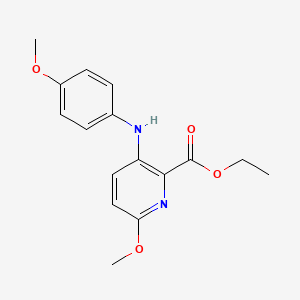
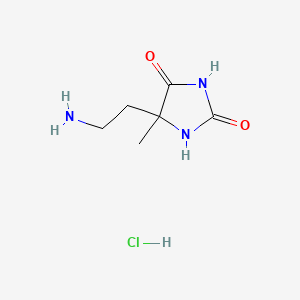

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
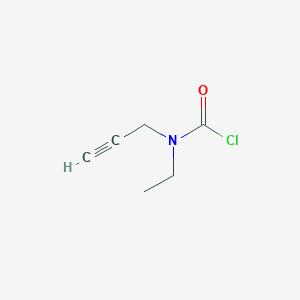



![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
